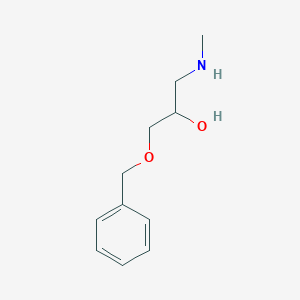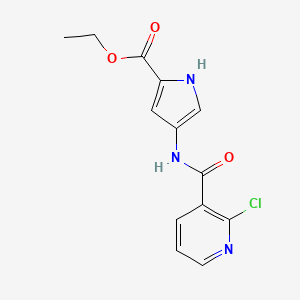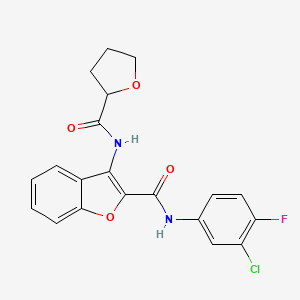![molecular formula C17H20ClN3O2S B2448396 4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine CAS No. 478041-43-9](/img/structure/B2448396.png)
4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine” is a chemical compound with the molecular formula C17H20ClN3O2S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 365.878 Da and the monoisotopic mass is 365.096466 Da .Wissenschaftliche Forschungsanwendungen
Pharmacological Investigations
4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101), a morpholine derivative, demonstrated potent analgesic activity in experimental animal models. Its mechanism of action resembled that of aminopyrine, suggesting its potential as a new analgesic and anti-inflammatory drug. M73101 displayed significant inhibitory activities on acute inflammatory edema and suppressed the permeability of capillary vessels. Interestingly, it was much less active than other anti-inflammatory drugs in causing gastric lesions, highlighting its therapeutic potential with a superior safety profile compared to other drugs like phenylbutazone and acetylsalicylic acid (Sato, Ishizuka, & Yamaguchi, 1981).
Anticonvulsant Properties
p-Aminobenzene sulphonyl morpholine, also known as compound 82/208, exhibited anticonvulsant activity against tonic seizures in mice induced by various agents. It showed several distinct advantages over diphenyl hydantoin, a standard anticonvulsant, in experimental evaluations, marking its potential as a new anticonvulsant agent (Dua, Ahuja, & Anand, 1994).
Antiestrogenic Activity
A synthesized compound demonstrated potent antiestrogenic activity both orally and subcutaneously in rats and mice. In vitro binding studies indicated that the compound has a very high binding affinity for rat uterine cytosol estrogen receptors, exceeding that of estradiol. This finding suggests the potential application of the compound in therapeutic settings targeting estrogen receptors (Jones, Suarez, Massey, Black, & Tinsley, 1979).
Anti-Inflammatory Activity
A series of new thiophene derivatives synthesized by interacting 1-(4-morpholinophenyl)ethanone with malononitrile or ethyl cyanoacetate exhibited anti-inflammatory activity. The structure-activity relationship analysis and subsequent synthetic modifications led to compounds with pronounced biological activities, suggesting their potential as clinically useful anti-inflammatory agents (Helal, Salem, Gouda, Ahmed, & El-Sherif, 2015).
Eigenschaften
IUPAC Name |
4-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-22-11-15-10-16(21-6-8-23-9-7-21)20-17(19-15)24-12-13-2-4-14(18)5-3-13/h2-5,10H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDKOZMMYWDIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2448316.png)


![1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2448322.png)
![(6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-N-[(6Z)-8-methylnon-6-enoyl]non-6-enamide](/img/structure/B2448323.png)

![4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2448325.png)
![(2-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2448326.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448333.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B2448334.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2448336.png)